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Compound of Interest

Compound Name: Phenyl isobutyrate

Cat. No.: B1583081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for Phenyl isobutyrate (CAS 20279-29-2). Due to a lack of experimentally determined values

in the current scientific literature, this document presents theoretically calculated data and

outlines the established experimental protocol for determining these properties for aromatic

esters.

Core Thermochemical Data
The following table summarizes the key thermochemical properties of Phenyl isobutyrate. It is

critical to note that these values are not derived from direct experimental measurement but are

calculated using the Joback method, a group contribution estimation technique.[1] While useful

for approximation, these theoretical values should be used with the understanding that they

may differ from future experimental findings.
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Property Symbol Value Unit Source

Standard

Enthalpy of

Formation (gas

phase)

ΔfH°(g) -263.28 kJ/mol
[Joback Method]

[1]

Standard Gibbs

Free Energy of

Formation (gas)

ΔfG°(g) -90.63 kJ/mol
[Joback Method]

[1]

Enthalpy of

Vaporization
ΔvapH° 48.90 kJ/mol

[Joback Method]

[1]

Enthalpy of

Fusion
ΔfusH° 14.96 kJ/mol

[Joback Method]

[1]

Ideal Gas Heat

Capacity (at

boiling point)

Cp(gas) 300.78 J/(mol·K)
[Joback Method]

[1]

Normal Boiling

Point
Tb 530.73 K

[Joback Method]

[1]

Normal Melting

Point
Tf 286.04 K

[Joback Method]

[1]

Experimental Protocol: Determination of Enthalpy of
Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound such as Phenyl
isobutyrate is typically determined experimentally through combustion calorimetry. This

method involves measuring the heat released during the complete combustion of a known

mass of the substance in a high-pressure oxygen environment. The resulting enthalpy of

combustion (ΔcH°) is then used to calculate the enthalpy of formation using Hess's Law.

Principle
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The fundamental principle is that the heat released by the combustion reaction is absorbed by

the calorimeter, causing a measurable temperature change. By knowing the heat capacity of

the calorimeter, the total heat evolved can be calculated. The standard enthalpy of formation is

then derived from the standard enthalpy of combustion by applying the following relationship:

ΔfH° (Compound) = Σ [νp * ΔfH° (Products)] - Σ [νr * ΔfH° (Reactants)] - ΔcH°

Where:

νp and νr are the stoichiometric coefficients of the products and reactants, respectively.

ΔfH° (Products) and ΔfH° (Reactants) are the known standard enthalpies of formation of the

products (CO2 and H2O) and reactants (O2, which is zero by definition).

Experimental Workflow
The general workflow for determining the enthalpy of combustion using a bomb calorimeter is

as follows:
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Sample Preparation

Combustion

Place known mass
of sample in bomb
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Data Analysis

Determine heat capacity (C_cal)
using benzoic acid standard
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Ignite sample and
record temperature change (ΔT)

Correct for heat exchange
and stirring work

Calculation of ΔcH°

Calculate heat released (q_comb = C_cal * ΔT)

Calculation of ΔfH°

Apply Hess's Law
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Caption: Experimental workflow for determining the enthalpy of formation using bomb

calorimetry.

Detailed Methodology
Sample Preparation: A precisely weighed sample of Phenyl isobutyrate (typically 0.5-1.0 g)

is placed in a crucible inside the bomb calorimeter. A fuse wire is attached to the ignition
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system and placed in contact with the sample.

Calorimeter Calibration: The effective heat capacity of the calorimeter system is determined

by combusting a standard substance with a precisely known enthalpy of combustion, such

as benzoic acid. This calibration is crucial for accurate results.

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to

approximately 30 atm to ensure complete combustion. The bomb is then submerged in a

known quantity of water in the calorimeter's insulated vessel.

Combustion and Data Acquisition: The sample is ignited electrically. The temperature of the

water surrounding the bomb is monitored and recorded at regular intervals before, during,

and after the combustion event until a stable final temperature is reached.

Data Analysis and Corrections: The raw temperature data is analyzed to determine the

corrected temperature rise, accounting for heat exchange with the surroundings and the heat

introduced by the ignition system.

Calculation of Enthalpy of Combustion (ΔcH°): The heat of combustion is calculated from the

corrected temperature rise and the heat capacity of the calorimeter. This value is then

converted to the standard molar enthalpy of combustion.

Calculation of Enthalpy of Formation (ΔfH°): Using the experimentally determined standard

enthalpy of combustion and the known standard enthalpies of formation for carbon dioxide

and liquid water, the standard enthalpy of formation of Phenyl isobutyrate is calculated via

Hess's Law.

Conclusion
While experimentally determined thermochemical data for Phenyl isobutyrate are not

currently available, established theoretical and experimental methodologies provide a strong

framework for its characterization. The calculated values presented offer a useful starting point

for computational modeling and theoretical studies. For applications requiring high accuracy,

the experimental determination of the enthalpy of formation via combustion calorimetry, as

detailed in this guide, is essential. Such experimental work would provide a valuable

contribution to the thermochemical data landscape for aromatic esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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